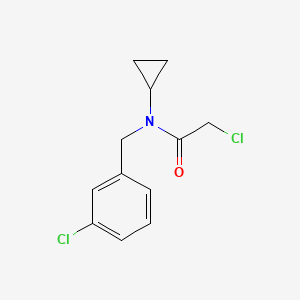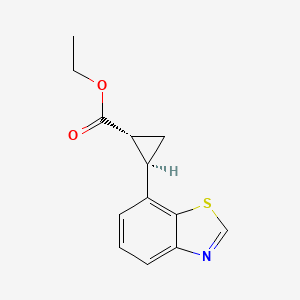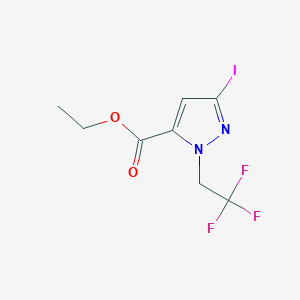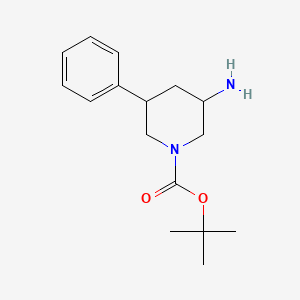![molecular formula C14H8Cl2N2S2 B2616010 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-34-8](/img/structure/B2616010.png)
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been found to have anti-inflammatory, anti-fungal, and anti-cancer properties. Additionally, this compound has been used as a reagent for the synthesis of various organosulfur compounds. In materials science, this compound has been used as a catalyst for the synthesis of polymeric materials. In synthetic chemistry, this compound has been used as a reagent for the synthesis of various organosulfur compounds.
Mécanisme D'action
Target of action
Compounds containing a thiadiazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, but without specific studies on “5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole”, it’s hard to identify its primary targets.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Thiadiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole in laboratory experiments include its availability, its low cost, and its wide range of biological activities. Additionally, this compound is a stable compound, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and it should be handled with caution in the laboratory.
Orientations Futures
The potential applications of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole are vast and varied, and there are many potential future directions for its use. These include further research into its anti-inflammatory, anti-fungal, and anti-cancer properties, as well as its potential use as a catalyst for the synthesis of polymeric materials. Additionally, further research into the mechanism of action of this compound is needed to fully understand its biochemical and physiological effects. Additionally, further research into the potential toxicity of this compound is needed to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole can be synthesized by a two-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by the reaction of the resulting product with 3,4-dichlorophenol in the presence of a base. The first step involves the formation of a Schiff base, which is then reacted with 3,4-dichlorophenol to form the desired product. The reaction can be carried out in aqueous or organic solvents, and the reaction conditions can be optimized to produce the highest yield of the desired product.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2S2/c15-11-7-6-10(8-12(11)16)19-14-13(17-18-20-14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBXLBUKFQKCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)


![N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615938.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)

